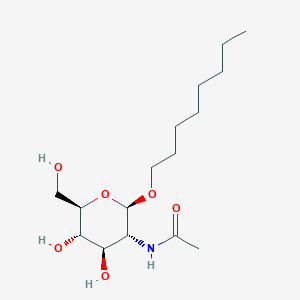
Diethyl 2-acetamido-2-phenethylmalonate
Descripción general
Descripción
Diethyl 2-acetamido-2-phenethylmalonate (DEAPM) is an organic compound that has been studied for its potential applications in the synthesis of other compounds, as well as its potential physiological effects. DEAPM is a colorless, crystalline solid with a melting point of 127-128°C. This compound is used as an intermediate in the synthesis of various pharmaceuticals, and has been studied for its potential biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Environmental Toxicology : Diethyl 2-acetamido-2-phenethylmalonate (DEP) has been found to be toxic to freshwater fish, such as Cirrhina mrigala, causing significant changes in metabolism and affecting brain function (Ghorpade et al., 2002).
Coordination Chemistry : In coordination chemistry, it's found that ligands in 2,2-diphenyl-N-(R-carbamothioyl)acetamide complexes with nickel and copper bind to metals in a bivalent manner, yielding neutral complexes of the type cis-[ML2] (Mansuroğlu et al., 2008).
Synthetic Chemistry :
- Diethyl 2-acetamido-1-hydroxypropylphosphonates can be synthesized from N-[(R)-(1-phenylethyl)]aziridine-(2 S)- and N-[(S)-(1-phenylethyl)] (Wróblewski & Drozd, 2007).
- Copper-promoted reaction of aryl iodides with activated methine compounds yields diethyl acetamido(aryl)malonates, potentially useful precursors for -arylglycines (Pivsa-Art et al., 1996).
- Diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate is used in synthesizing 27 6-substituted azulene derivatives through nucleophilic substitution reaction (Tada, 1966).
Pharmacology : Diethyl 3-oxo-1, 4-dimethyl-2-phenyl-1, 2, 6, 7-tetrahydro-3H-pyrazolo[4, 3-c]pyridine-6, 6-dicarboxylate shows potential as a pharmacological agent (Ito & Oda, 1966).
Propiedades
IUPAC Name |
diethyl 2-acetamido-2-(2-phenylethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-4-22-15(20)17(18-13(3)19,16(21)23-5-2)12-11-14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDSDOBEYJYDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)(C(=O)OCC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281122 | |
| Record name | Diethyl acetamido(2-phenylethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5463-92-3 | |
| Record name | 5463-92-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl acetamido(2-phenylethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)

![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one](/img/structure/B15436.png)







![(+)-Methyl (3S)-5-{[tert-Butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate](/img/structure/B15452.png)

